N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is a complex organic compound with the molecular formula C24H20N4O4S3. This compound is notable for its unique structure, which includes benzothiazole and thiophene moieties, making it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with thiophene-2,5-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety is known to interact with various proteins and enzymes, disrupting their normal function .
Comparison with Similar Compounds
N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide can be compared with other benzothiazole derivatives such as:
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This compound also contains the benzothiazole moiety and exhibits similar biological activities.
N,N’-Bis(6-ethoxy-1,3-benzothiazol-2-yl)-2,6-pyridinedicarboxamide: Another related compound with a pyridine core, showing comparable reactivity and applications.
The uniqueness of this compound lies in its combination of benzothiazole and thiophene moieties, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-N,5-N-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S3/c1-3-31-13-5-7-15-19(11-13)34-23(25-15)27-21(29)17-9-10-18(33-17)22(30)28-24-26-16-8-6-14(32-4-2)12-20(16)35-24/h5-12H,3-4H2,1-2H3,(H,25,27,29)(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGKFKFJYSDSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.